![molecular formula C19H17N3 B11837460 3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline CAS No. 842957-75-9](/img/structure/B11837460.png)
3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline is a complex organic compound that features a naphthoimidazole moiety linked to an aniline group via an ethyl chain. This compound is part of a broader class of heterocyclic compounds known for their diverse chemical and biological properties. The presence of the imidazole ring, a five-membered ring containing two nitrogen atoms, imparts unique characteristics to the molecule, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline typically involves multi-step organic reactions. One common method starts with the preparation of the naphthoimidazole core, which can be synthesized through the cyclization of naphthylamine derivatives with glyoxal and ammonia under acidic conditions . The resulting naphthoimidazole is then subjected to alkylation with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate . Finally, the ethylated product is reacted with aniline under nucleophilic substitution conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various alkylated or acylated derivatives depending on the substituent introduced.
Scientific Research Applications
3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interfere with DNA and RNA synthesis by intercalating between nucleic acid bases, leading to the disruption of cellular processes . The exact pathways and molecular targets depend on the specific biological context and the nature of the substituents on the imidazole ring .
Comparison with Similar Compounds
Similar Compounds
1H-Naphtho[2,3-d]imidazole: Lacks the ethyl and aniline substituents, making it less versatile in chemical reactions.
2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol: Contains a hydroxyl group instead of an aniline group, leading to different chemical and biological properties.
3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)phenol: Features a phenol group, which can participate in additional hydrogen bonding and redox reactions.
Uniqueness
3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline is unique due to the combination of the naphthoimidazole core with an aniline group, providing a balance of aromatic stability and reactivity. This combination allows for diverse chemical modifications and potential biological activities, making it a valuable compound in various research fields .
Properties
CAS No. |
842957-75-9 |
|---|---|
Molecular Formula |
C19H17N3 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
3-[2-(1H-benzo[f]benzimidazol-2-yl)ethyl]aniline |
InChI |
InChI=1S/C19H17N3/c20-16-7-3-4-13(10-16)8-9-19-21-17-11-14-5-1-2-6-15(14)12-18(17)22-19/h1-7,10-12H,8-9,20H2,(H,21,22) |
InChI Key |
JISYKVUSPLFSRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CCC4=CC(=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


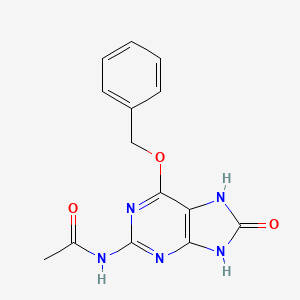
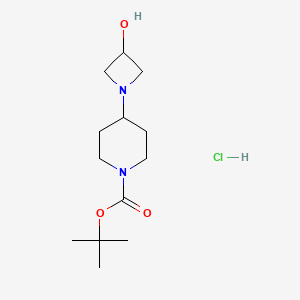
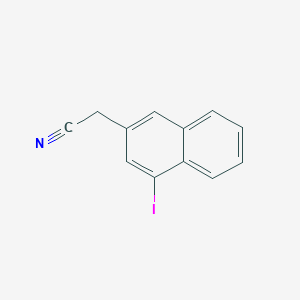
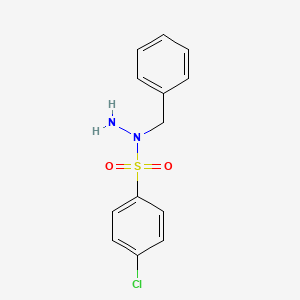
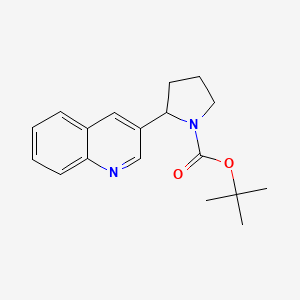


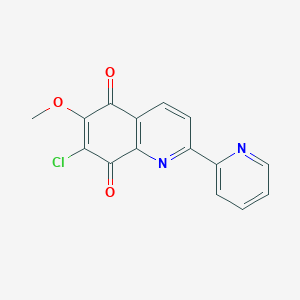
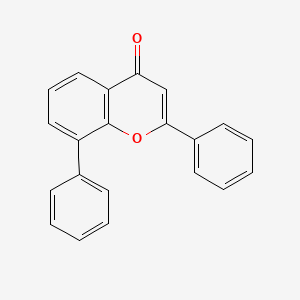
![9-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11837413.png)

![1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B11837433.png)
![1-[(2,3-dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine](/img/structure/B11837448.png)

